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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzamide

Cat. No.: B1285100 Get Quote

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide: Structure, Synthesis, and

Applications

Introduction
5-Bromo-2-methoxybenzamide is a substituted aromatic amide that serves as a crucial

intermediate and building block in synthetic organic chemistry. Its structural framework,

featuring a benzamide core functionalized with bromine and methoxy groups, makes it a

versatile precursor for the development of more complex molecular architectures. The

benzamide moiety itself is a recognized pharmacophore, a feature present in a wide array of

biologically active compounds. Derivatives of benzamide are known to exhibit a broad

spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory,

and anticancer properties, making them significant in the field of medicinal chemistry and drug

discovery.[1][2][3] This guide provides a detailed examination of the structure, physicochemical

properties, and a comprehensive, field-proven synthesis protocol for 5-Bromo-2-
methoxybenzamide, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical
Properties
The molecular structure of 5-Bromo-2-methoxybenzamide consists of a benzene ring

substituted at position 1 with a carboxamide group, at position 2 with a methoxy group, and at
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position 5 with a bromine atom. This specific arrangement of functional groups dictates its

reactivity and physical characteristics.

Caption: 2D Structure of 5-Bromo-2-methoxybenzamide.

The key physicochemical and computed properties of 5-Bromo-2-methoxybenzamide are

summarized in the table below for easy reference.

Property Value Source

CAS Number 303111-31-1 [4]

Molecular Formula C₈H₈BrNO₂ [4]

Molecular Weight 230.06 g/mol [4]

Appearance White to off-white solid (typical)

LogP 1.74 [4]

Topological Polar Surface Area

(TPSA)
38.33 Å² [5]

Hydrogen Bond Donors 1 [5]

Hydrogen Bond Acceptors 2 [5]

Rotatable Bonds 2 [4]

Synthesis of 5-Bromo-2-methoxybenzamide
The synthesis of 5-Bromo-2-methoxybenzamide is most efficiently achieved from its

corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid, which is a readily available

starting material. The direct reaction between a carboxylic acid and an amine to form an amide

is generally unfavorable as it results in a competing acid-base reaction, forming a stable

ammonium carboxylate salt.[6][7][8] Therefore, a two-step approach involving the activation of

the carboxylic acid is the standard and preferred method.

This process involves:
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Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl

chloride (SOCl₂).[9][10]

Amidation: Reaction of the acyl chloride intermediate with ammonia to yield the final

benzamide product.[11][12]

Caption: Synthetic workflow for 5-Bromo-2-methoxybenzamide.

Detailed Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis of 5-Bromo-2-
methoxybenzamide. The protocol is designed as a self-validating system, where successful

execution and subsequent analytical characterization confirm the identity and purity of the

product.

Part A: Synthesis of 5-Bromo-2-methoxybenzoyl
Chloride
Causality: The carboxylic acid is converted to an acyl chloride because the latter is significantly

more electrophilic and readily undergoes nucleophilic acyl substitution with ammonia. Thionyl

chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are

gases, which are easily removed from the reaction mixture, simplifying purification.[8][13]

Materials and Equipment:

5-bromo-2-methoxybenzoic acid

Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF, catalytic amount)

Toluene or Dichloromethane (DCM)

Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

Heating mantle and magnetic stirrer

Rotary evaporator
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Procedure:

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser,

add 5-bromo-2-methoxybenzoic acid (1.0 eq).

Solvent Addition: Add a suitable solvent such as toluene or DCM (approx. 5-10 mL per gram

of acid).

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the suspension at room

temperature. Add a single drop of DMF as a catalyst.

Insight: The reaction is often exothermic. Slow addition is crucial for control. DMF

catalyzes the formation of the Vilsmeier reagent in situ, which is the active electrophile.

Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for

2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl

and SO₂). The initial solid suspension should dissolve to form a clear solution.

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary

evaporator.

Self-Validation: The crude product, 5-bromo-2-methoxybenzoyl chloride, is a moisture-

sensitive oil or low-melting solid and is typically used immediately in the next step without

further purification.

Part B: Synthesis of 5-Bromo-2-methoxybenzamide
Causality: The highly reactive acyl chloride readily reacts with the nucleophilic ammonia. The

reaction is performed at low temperature to control its exothermic nature. An excess of

ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct that is

formed, driving the reaction to completion.[6]

Materials and Equipment:

Crude 5-bromo-2-methoxybenzoyl chloride from Part A

Concentrated aqueous ammonia (NH₄OH, ~28-30%)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)

Ice bath

Separatory funnel

Beaker, Buchner funnel, and filter paper

Standard laboratory glassware

Procedure:

Preparation: Dissolve the crude 5-bromo-2-methoxybenzoyl chloride in a minimal amount of

a dry, inert solvent like THF or DCM in a flask and cool the solution in an ice bath to 0°C.

Amidation: While stirring vigorously, slowly add the cooled acyl chloride solution to a beaker

containing an excess of chilled concentrated aqueous ammonia. A white precipitate of 5-
Bromo-2-methoxybenzamide will form immediately.

Insight: This addition order (adding acid chloride to ammonia) ensures that ammonia is

always in excess, minimizing side reactions.

Stirring: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to

room temperature and stir for an additional 1-2 hours to ensure the reaction goes to

completion.

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the

precipitate thoroughly with cold water to remove any ammonium salts, followed by a small

amount of cold diethyl ether or hexane to aid in drying.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure, crystalline

solid.

Characterization (Self-Validation): Dry the final product and determine its melting point.

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, IR
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spectroscopy, and Mass Spectrometry. The spectral data should be consistent with the

structure of 5-Bromo-2-methoxybenzamide.

Applications in Research and Drug Development
The true value of 5-Bromo-2-methoxybenzamide lies in its utility as a chemical intermediate.

The functional groups on the aromatic ring provide multiple handles for synthetic diversification:

The Amide Group: The N-H bonds can be substituted to create secondary or tertiary amides,

a common strategy in medicinal chemistry to modulate properties like solubility and cell

permeability.[1]

The Bromo Group: The bromine atom is an excellent functional group for cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-

carbon or carbon-heteroatom bonds. This enables the construction of complex biaryl or

substituted aromatic systems often found in modern pharmaceuticals.

The Methoxy Group: The methoxy group influences the electronic properties of the ring and

can be a site for demethylation to reveal a phenol, providing another point for

functionalization.

Given that the benzamide scaffold is a cornerstone in drug design, 5-Bromo-2-
methoxybenzamide is a valuable starting point for synthesizing libraries of novel compounds

for screening against various biological targets, including enzymes and receptors.[1][3][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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